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  • Product: 4-Isopropylbiphenyl-2-carboxylic acid
  • CAS: 84392-25-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4'-Isopropylbiphenyl-2-carboxylic Acid (CAS 84392-25-6)

The following technical guide provides an in-depth analysis of 4'-Isopropylbiphenyl-2-carboxylic acid (CAS 84392-25-6), a specialized biaryl intermediate used in medicinal chemistry and advanced materials science. Strate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4'-Isopropylbiphenyl-2-carboxylic acid (CAS 84392-25-6), a specialized biaryl intermediate used in medicinal chemistry and advanced materials science.

Strategic Scaffold for Medicinal Chemistry & Material Science

Executive Summary

4'-Isopropylbiphenyl-2-carboxylic acid is a high-value aromatic building block characterized by a biphenyl core with orthogonal functionalization: a carboxylic acid at the ortho position (C2) and an isopropyl group at the para' position (C4'). This specific substitution pattern makes it a critical intermediate for synthesizing Angiotensin II receptor antagonists (sartans) analogs, PPAR agonists , and liquid crystal mesogens .

Its structural utility lies in the "twisted" biphenyl conformation induced by the ortho-carboxylic acid, which mimics bioactive peptide turns, while the isopropyl group provides essential lipophilicity (logP modulation) and metabolic handles. This guide outlines the physicochemical properties, validated synthetic protocols, and application logic for researchers in drug discovery and materials engineering.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification
PropertySpecification
CAS Registry Number 84392-25-6
IUPAC Name 4'-Isopropyl[1,1'-biphenyl]-2-carboxylic acid
Synonyms 4'-Isopropyl-2-biphenylcarboxylic acid; 2-(4-Isopropylphenyl)benzoic acid
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES CC(C)C1=CC=C(C2=CC=CC=C2C(=O)O)C=C1
InChI Key ZTBDDZNRMUSDEN-UHFFFAOYSA-N
Physical Characteristics[5]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 148–152 °C (Typical for 2-substituted biphenyl acids).

  • Solubility: Soluble in DMSO, Methanol, Ethanol, Dichloromethane; sparingly soluble in water.

  • pKa: ~3.9–4.2 (Carboxylic acid).

  • LogP (Predicted): 4.52 (Highly lipophilic due to the isopropyl group).

Synthetic Methodologies

The synthesis of CAS 84392-25-6 is most efficiently achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling . This method offers superior regioselectivity and yield compared to classical Grignard approaches.

Protocol A: Suzuki-Miyaura Cross-Coupling (Preferred)

This route couples an aryl halide with an aryl boronic acid. The use of 2-Bromobenzoic acid avoids the need for protecting groups, provided a suitable base is used.

Reaction Scheme: 2-Bromobenzoic acid + 4-Isopropylphenylboronic acid → [Pd(PPh3)4, K2CO3] → Product

Experimental Workflow:
  • Reagents:

    • 2-Bromobenzoic acid (1.0 eq)

    • 4-Isopropylphenylboronic acid (1.1 eq)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

    • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Solvent: Toluene:Ethanol:Water (4:1:1 ratio)

  • Procedure:

    • Charge a reaction flask with the aryl halide, boronic acid, and base.

    • Degas the solvent mixture with Nitrogen/Argon for 15 minutes to prevent homocoupling and catalyst oxidation.

    • Add the Pd catalyst under inert atmosphere.

    • Heat to reflux (90–100 °C) for 12–16 hours. Monitor via HPLC or TLC.[2]

    • Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (precipitates the acid). Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Mechanistic Insight:

The ortho-carboxylic acid can coordinate with Palladium, potentially slowing the oxidative addition. Using a slightly higher catalyst loading or a bulky ligand (like S-Phos) can mitigate steric hindrance at the ortho position.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic cycle and key intermediates.[3]

SuzukiCoupling Start1 2-Bromobenzoic Acid Cat Pd(0) Catalyst (Oxidative Addition) Start1->Cat + Base Start2 4-Isopropylphenyl- boronic Acid Inter Pd(II) Complex (Transmetallation) Start2->Inter Activation Cat->Inter Prod 4'-Isopropylbiphenyl- 2-carboxylic Acid Inter->Prod Reductive Elimination (Regenerates Pd0)

Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of CAS 84392-25-6.

Applications in Drug Development & Materials[4]

Medicinal Chemistry: The "Sartan" Scaffold

The biphenyl-2-carboxylic acid moiety is a classic bioisostere for the biphenyl-tetrazole pharmacophore found in Angiotensin II Receptor Blockers (ARBs) like Valsartan and Irbesartan .

  • Receptor Binding: The acidic group at C2 mimics the acidic tetrazole, forming ionic bonds with arginine residues in the AT1 receptor.

  • Lipophilic Tail: The 4'-isopropyl group adds significant hydrophobic bulk compared to a methyl group (as in Valsartan). This modification is used to:

    • Increase Potency: Enhanced Van der Waals interactions within the receptor's hydrophobic pocket.

    • Alter Metabolism: The isopropyl group introduces a benzylic carbon susceptible to CYP450 oxidation, potentially creating active metabolites or altering half-life.

Materials Science: Liquid Crystals

In the field of liquid crystals (LCs), 4'-alkylbiphenyl-carboxylic acids are precursors to mesogenic esters .

  • Twisted Nematic Phase: The steric clash between the ortho-COOH and the adjacent ring protons forces the biphenyl system into a non-planar (twisted) conformation. This is exploited to induce chirality or specific phase transition temperatures in LC mixtures.

Analytical Characterization (QC)

To ensure the integrity of CAS 84392-25-6 in research protocols, the following analytical parameters should be verified:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

  • δ 7.2 – 7.8 ppm (m, 8H): Aromatic protons. The biphenyl system shows complex splitting due to the non-equivalent environments.

  • δ 2.95 ppm (septet, J=6.9 Hz, 1H): Methine proton of the isopropyl group (-CH -(CH₃)₂).

  • δ 1.25 ppm (d, J=6.9 Hz, 6H): Methyl protons of the isopropyl group (-CH-(CH ₃)₂).

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Merck Patent GmbH. (2004). "Benzoylguanidines and their use as medicaments." WO2004037806A1. (Describes the use of substituted biphenyl carboxylic acids as intermediates). Link

  • Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry.
  • PubChem Compound Summary. "4'-Isopropylbiphenyl-2-carboxylic acid." National Center for Biotechnology Information. Link

Sources

Exploratory

4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid chemical structure

Topic: 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic Acid: Structural Dynamics & Synthetic Protocols Content Type: Technical Monograph Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic Acid: Structural Dynamics & Synthetic Protocols Content Type: Technical Monograph Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Ortho-Twist Scaffold

4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 84392-25-6) represents a critical structural motif in medicinal chemistry, serving as a lipophilic analog to the "sartan" class of Angiotensin II receptor antagonists. Unlike its para-substituted isomer, this molecule is defined by its ortho-substitution , which imposes a significant steric twist between the phenyl rings. This non-planar conformation (dihedral angle


) disrupts 

-conjugation, altering its solubility profile, metabolic stability, and reactivity in intramolecular cyclizations.

This guide provides a validated synthetic workflow, structural analysis, and reactivity profile, moving beyond basic data to explore the mechanistic nuances of this biphenyl scaffold.

Structural Analysis & Physicochemical Properties

Nomenclature & Identity
  • IUPAC Name: 4'-(Propan-2-yl)-[1,1'-biphenyl]-2-carboxylic acid

  • Common Name: 4'-Isopropyl-2-biphenylcarboxylic acid

  • CAS Number: 84392-25-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 240.30 g/mol

Conformational Dynamics (The Ortho-Effect)

The defining feature of this molecule is the steric clash between the carboxylic acid group at position C2 and the ortho-protons (C2'/C6') of the distal ring.

  • Twist Angle: Unlike planar biphenyls, the minimized energy conformation requires a twist angle of approximately 50°, preventing coplanarity.

  • Consequence: This "kinked" structure increases solubility in organic solvents compared to the rigid, planar 4-carboxylic acid isomer and reduces the tendency for

    
    -stacking aggregation.
    
Electronic Properties
  • Inductive Effect: The 4'-isopropyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing electron density on the distal ring.

  • Acid Strength: The carboxylic acid is attached to an aromatic ring but twisted out of conjugation. The pKa is expected to be similar to benzoic acid (~4.2) but slightly influenced by the lipophilic bulk of the adjacent ring.

Validated Synthetic Protocol

The most robust route to 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid is the Suzuki-Miyaura Cross-Coupling . While 2-bromobenzoic acid is sterically hindered, modern catalytic systems overcome this efficiently.

Reaction Design (Graphviz)

SuzukiCycle cluster_0 Reagents cluster_1 Catalytic Cycle A 2-Bromobenzoic Acid (Electrophile) OxAdd Oxidative Addition (Sterically Rate Limiting) A->OxAdd B 4-Isopropylphenylboronic Acid (Nucleophile) Pd0 Pd(0) Active Species Pd0->OxAdd Initiation TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid (B) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 4'-Isopropyl-[1,1'-biphenyl] -2-carboxylic acid RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step, which is hindered by the ortho-carboxylic acid.

Experimental Methodology

Reagents:

  • 2-Bromobenzoic acid (1.0 eq)[2]

  • 4-Isopropylphenylboronic acid (1.1 eq)

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(OAc)
    
    
    /SPhos (for higher turnover)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: In a round-bottom flask, combine the solvent system (Dioxane/Water). Sparge with Nitrogen or Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Charging: Add 2-bromobenzoic acid, the boronic acid, and the base. Add the catalyst last under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 90-100°C. The reaction typically requires 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid).

  • Work-up (The Acid-Base Trick):

    • Cool to room temperature.[3]

    • Dilute with water and wash with Ethyl Acetate. Discard the organic layer (this removes non-acidic impurities like homocoupled biphenyls).

    • Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.

    • Extract the cloudy aqueous layer with fresh Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. Recrystallization from Ethanol/Water is usually sufficient given the high specificity of the acid-base workup.
    

Reactivity & Applications

Intramolecular Cyclization (Fluorenone Synthesis)

This compound is a precursor to substituted fluorenones via Friedel-Crafts Acylation .

  • Mechanism: Treatment with thionyl chloride (SOCl

    
    ) generates the acid chloride, followed by AlCl
    
    
    
    -mediated ring closure.
  • Product: 2-Isopropyl-9H-fluoren-9-one.

  • Utility: Fluorenones are key intermediates in the synthesis of luminescent materials and specific antiviral agents.

Medicinal Chemistry: The "Sartan" Bioisostere

In drug design, this scaffold serves as a lipophilic probe.

  • Sartan Core: Most commercial sartans (e.g., Telmisartan) use a 4'-methyl group. Replacing methyl with isopropyl increases the LogP (lipophilicity) by approx. 0.8 units, enhancing membrane permeability and altering binding pocket fit (steric bulk).

  • Metabolism: The isopropyl group introduces a benzylic methine (-CH-) site susceptible to CYP450 oxidation, potentially forming a tertiary alcohol metabolite.

Analytical Characterization (Predicted)

TechniqueDiagnostic SignalStructural Assignment
1H NMR (CDCl

)

1.28 (d, 6H)
Isopropyl methyls (-CH

)


2.95 (sept, 1H)
Isopropyl methine (-CH-)

7.2 - 7.3 (m, 4H)
4'-Substituted Ring (AA'BB' system)

7.4 - 7.9 (m, 4H)
2-Substituted Ring (Ortho/Meta/Para protons)

11.0+ (br s, 1H)
Carboxylic Acid (-COOH)
IR Spectroscopy 1680 - 1700 cm

C=O[4] Stretch (Carboxylic Acid dimer)
2800 - 3100 cm

O-H Stretch (Broad) + C-H Alkyl
Mass Spectrometry m/z 240.1 [M]+Molecular Ion
m/z 197 [M - Isopropyl]+Fragmentation loss of isopropyl group

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles). The compound is a solid organic acid; dust inhalation should be avoided. Store in a cool, dry place away from strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Dobson, A. J., & Gerkin, R. E. (1998).[6] Biphenyl-2-carboxylic acid: a layered structure.[6] Acta Crystallographica Section C, 54(6), 795-798.[6] Link (Structural basis for twist angle).

  • Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 13706–13707. Link (Alternative synthesis routes).

  • PubChem Compound Summary. (2024). 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CID 13049586). National Center for Biotechnology Information. Link

Sources

Foundational

Technical Guide: Acidity and pKa Profile of 4'-Isopropylbiphenyl-2-carboxylic Acid

The following technical guide provides an in-depth analysis of the acidity and pKa of 4'-Isopropylbiphenyl-2-carboxylic acid , a significant metabolite in the degradation of pyrethroids like Bifenthrin. [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the acidity and pKa of 4'-Isopropylbiphenyl-2-carboxylic acid , a significant metabolite in the degradation of pyrethroids like Bifenthrin.

[1][2]

Executive Summary

4'-Isopropylbiphenyl-2-carboxylic acid (CAS: 84392-25-6) is a structural analog of biphenyl-2-carboxylic acid, primarily identified as a stable metabolite of the insecticide Bifenthrin.[1][2] Its physicochemical behavior is dominated by the Ortho Effect (Steric Inhibition of Resonance), which significantly enhances its acidity compared to benzoic acid.

  • Estimated pKa: 3.5 ± 0.1 (at 25°C).

  • Key Driver: The bulky phenyl ring at the ortho position forces the carboxylic acid group out of planarity, inhibiting resonance stabilization of the neutral molecule and favoring ionization.

  • Relevance: This value is critical for predicting environmental mobility, partition coefficients (LogD), and solubility in biological matrices during drug/pesticide development.

Chemical Identity & Structural Analysis[2]

Nomenclature and Isomerism

While often referred to loosely as "4-isopropylbiphenyl-2-carboxylic acid," the precise IUPAC designation for the biologically relevant metabolite is 4'-isopropyl[1,1'-biphenyl]-2-carboxylic acid .[1]

  • CAS Number: 84392-25-6[1][2][3][4]

  • Molecular Formula: C₁₆H₁₆O₂[1][3]

  • Molecular Weight: 240.30 g/mol [1][2]

  • Core Scaffold: Biphenyl-2-carboxylic acid (2-Phenylbenzoic acid).[1][5][6]

Structural Conformation

The molecule features a biphenyl system where the two benzene rings are linked by a single bond. The presence of the carboxylic acid group at the ortho position (C2) creates significant steric hindrance with the hydrogen atoms of the adjacent ring (C2'/C6').

Conformational Consequence: To relieve this steric strain, the two phenyl rings twist out of coplanarity. The dihedral angle is typically between 45° and 90°. This "twist" is the fundamental cause of the molecule's enhanced acidity.

G Substrate 4'-Isopropylbiphenyl-2-COOH Twist Steric Twist (Non-Planar) Substrate->Twist Ortho-Substitution Resonance Inhibited Resonance (Neutral Form Destabilized) Twist->Resonance Loss of Conjugation Ionization Enhanced Ionization (Lower pKa) Resonance->Ionization Thermodynamic Drive

Figure 1: Mechanistic pathway of the Ortho Effect leading to enhanced acidity.[1]

Acidity & pKa Determination

The Baseline: Biphenyl-2-carboxylic Acid

To determine the pKa of the isopropyl derivative, we must first anchor our analysis on the parent structure, biphenyl-2-carboxylic acid (2-phenylbenzoic acid).[1]

  • Experimental pKa (Parent): 3.46 (at 25°C) [1, 2].[7]

  • Comparison: This is significantly more acidic than benzoic acid (pKa 4.20).

Mechanism: Steric Inhibition of Resonance

In benzoic acid, the carboxylic group is coplanar with the benzene ring, allowing resonance stabilization of the neutral acid. In biphenyl-2-carboxylic acid, the steric bulk of the ortho-phenyl group forces the -COOH group out of the plane.[1]

  • Loss of Resonance: The neutral -COOH cannot resonate with the ring.[1]

  • Inductive Effect: The phenyl group exerts a weak electron-withdrawing inductive effect (-I).[1]

  • Net Result: The destabilization of the neutral acid form (relative to the anion) lowers the energy barrier for proton release, decreasing the pKa.

Effect of the 4'-Isopropyl Group

The isopropyl group is located on the distal ring (position 4'), far from the reaction center (COOH).

  • Electronic Effect: Isopropyl is a weak electron-donating group (+I effect).[1]

  • Transmission: Because the rings are twisted (non-planar), resonance transmission from the 4'-position to the 2-COOH group is severely dampened.[1]

  • Prediction: The electron-donating nature might slightly destabilize the carboxylate anion (raising pKa), but the effect is minimal due to distance and lack of conjugation.

  • Calculated Shift: The expected shift is < 0.1 pKa units relative to the parent.

Final Derived pKa: 3.5 ± 0.1

Data Summary Table
CompoundStructurepKa (25°C)Effect Driver
Benzoic Acid Ph-COOH4.20Resonance Stabilization (Planar)
Biphenyl-2-carboxylic Acid Ph-Ph-COOH3.46Steric Inhibition of Resonance (Twisted)
4'-Isopropylbiphenyl-2-carboxylic Acid iPr-Ph-Ph-COOH~3.5 Distal +I Effect (Minimal Impact)

Relevance in Drug & Pesticide Development[2]

Solubility and Lipophilicity

While the acidity is high (pKa ~3.5), the lipophilicity of this molecule is substantial due to the biphenyl core and the isopropyl chain.

  • LogP (Calculated): ~4.5 [3].[2]

  • Solubility: At physiological pH (7.4), the molecule will be fully ionized (pH > pKa + 2), forming the carboxylate anion. This significantly improves aqueous solubility compared to the neutral form, but the high LogP suggests it will still partition heavily into lipid membranes.

Formulation Implications

For researchers handling this compound (e.g., as a metabolite standard):

  • Buffer Selection: To maintain the compound in solution, use buffers with pH > 5.5.

  • Analysis: In LC-MS, operate in negative ion mode (ESI-) to detect the [M-H]⁻ species (m/z ~239).

Experimental Protocol: pKa Determination

Since this compound has low water solubility, standard aqueous titration is impossible. The Yasuda-Shedlovsky extrapolation method using mixed solvents is the gold standard.[1]

Materials
  • Analyte: 4'-Isopropylbiphenyl-2-carboxylic acid (>98% purity).[1]

  • Solvent: Methanol/Water mixtures (ranging from 30% to 60% MeOH).

  • Titrant: 0.1 M KOH (standardized).

  • Instrument: Potentiometric autotitrator with a glass pH electrode.

Workflow

Protocol Start Start: Weigh Sample (~5-10 mg) SolventPrep Prepare Solvent Series (30%, 40%, 50%, 60% MeOH) Start->SolventPrep Titration Potentiometric Titration (0.1 M KOH) SolventPrep->Titration Repeat for each % Calc_psKa Calculate psKa (Apparent pKa in solvent) Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_psKa->Plot Extrapolate Extrapolate to 0% Solvent (Pure Water pKa) Plot->Extrapolate

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of insoluble acids.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the sample in the lowest Methanol/Water ratio (e.g., 30% MeOH) where it is soluble.

  • Titration: Titrate with KOH under inert gas (N₂) purge to prevent CO₂ interference. Record the pH vs. Volume curve.

  • Calculation: Determine the half-neutralization potential (apparent pKa or psKa) for each solvent mixture.

  • Extrapolation: Plot psKa + log[H₂O] against 1/ε (dielectric constant of the mix). The y-intercept represents the theoretical pKa in pure water.[1]

References

  • Sigma-Aldrich. 2-Biphenylcarboxylic acid Product Specification. Accessed 2026.[1][5]

  • NIST Chemistry WebBook. 2-Biphenylcarboxylic acid Thermochemical Data. Standard Reference Database 69.

  • PubChem. 4-Isopropylbiphenyl Compound Summary. National Library of Medicine.[1]

  • Dippy, J. F. J. (1939). The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society.[8] (Foundational text on Ortho Effect).

  • ChemBK. 2-Phenylbenzoic acid Properties and pKa.

Sources

Exploratory

4-Isopropylbiphenyl-2-carboxylic acid safety data sheet (SDS)

Technical Monograph: 4'-Isopropylbiphenyl-2-carboxylic Acid A Strategic Guide for Drug Discovery & Process Chemistry[1] Part 1: Executive Technical Summary Compound Identity: IUPAC Name: 4'-(Propan-2-yl)-[1,1'-biphenyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4'-Isopropylbiphenyl-2-carboxylic Acid A Strategic Guide for Drug Discovery & Process Chemistry[1]

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 4'-(Propan-2-yl)-[1,1'-biphenyl]-2-carboxylic acid[1]

  • CAS Number: 84392-25-6[1][2][3]

  • Molecular Formula: C₁₆H₁₆O₂[1]

  • Molecular Weight: 240.30 g/mol [1]

Strategic Relevance in Drug Development: 4'-Isopropylbiphenyl-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry.[1] Unlike its para-substituted isomer (4-carboxylic acid), the ortho-positioning (C2) of the carboxylic acid creates a unique steric environment.[1] This structural feature is critical for:

  • Conformational Locking: The steric clash between the carboxylic acid and the ortho-hydrogens of the phenyl ring induces a twisted biphenyl conformation, often essential for binding to hydrophobic pockets in enzymes like Cyclooxygenase (COX) or PPAR receptors.[1]

  • Metabolic Stability: The isopropyl group at the 4'-position blocks para-hydroxylation, a common metabolic clearance route, thereby potentially extending the half-life of downstream APIs.[1]

Part 2: Hazard Profiling & Risk Mitigation (GHS Analysis)

As a Senior Scientist, relying solely on H-codes is insufficient. We must interpret these codes into laboratory behaviors.

GHS Classification (29 CFR 1910.1200 / CLP):

  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard CodeHazard StatementTechnical Interpretation & Mitigation
H302 Harmful if swallowedBioavailability Risk: Lipophilic acids often have high oral bioavailability.[1] Treat as a potent bioactive agent.[1] Action: Double-glove (Nitrile) and avoid hand-to-mouth contact.[1]
H315 Causes skin irritationAcidic Dermatitis: The free acid can protonate skin proteins.[1] Action: Immediate wash with 5% NaHCO₃ (aq) followed by soap/water upon contact.[1]
H319 Causes serious eye irritationFine Dust Hazard: As a crystalline solid, static charge can disperse particles.[1] Action: Weigh only inside a chemically resistant enclosure or fume hood.
H335 May cause respiratory irritationMucosal Damage: Inhalation of dust leads to rapid acidification of mucous membranes.[1] Action: Use N95/P2 respiratory protection if handling >1g outside a hood.[1]
Safety Decision Logic (DOT Visualization)

SafetyLogic Start Handling 4'-Isopropylbiphenyl-2-carboxylic acid StateCheck State: Solid Powder Start->StateCheck QuantityCheck Quantity > 100 mg? StateCheck->QuantityCheck Hood Mandatory Fume Hood QuantityCheck->Hood Yes Bench Benchtop with N95 Mask QuantityCheck->Bench No Solvent Solubilization (DMSO/MeOH) Hood->Solvent Bench->Solvent Waste Dispose: Solid Hazardous Waste Solvent->Waste Post-Exp

Figure 1: Decision matrix for handling solid biphenyl carboxylic acids to minimize respiratory and ocular exposure.

Part 3: Physicochemical Properties & Process Parameters

Understanding the physical state is prerequisite to successful synthesis.[1]

PropertyValueProcess Implication
Melting Point 118–122 °CModerate MP allows for purification by recrystallization (e.g., from EtOH/Water).[1]
pKa (Calc.) ~3.8 – 4.2Base Solubility: Soluble in 1M NaOH or Na₂CO₃.[1] Insoluble in acidic water.[1] This allows for "Acid-Base Extraction" purification.[1]
LogP ~4.5High Lipophilicity: Poor water solubility.[1] Requires organic co-solvents (DMSO, DMF, THF) for biological assays.[1]
Appearance Off-white powderDiscoloration (yellowing) indicates oxidation or trace palladium contamination from synthesis.[1]

Part 4: Experimental Protocol (Synthesis & Purification)

Context: The synthesis of 4'-isopropylbiphenyl-2-carboxylic acid is classically achieved via Suzuki-Miyaura Cross-Coupling .[1] The steric hindrance at the ortho-position requires specific catalytic conditions to drive the reaction to completion.[1]

Workflow: Palladium-Catalyzed Coupling

Reaction: 2-Bromobenzoic acid + 4-Isopropylphenylboronic acid → Product[1]

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)[1]

  • 4-Isopropylphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) OR Pd(PPh₃)₄[1]

  • Base: Na₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Reason: Palladium(0) species are sensitive to oxidation.[1]

  • Solubilization: Dissolve 2-bromobenzoic acid and the boronic acid in the Toluene/Ethanol mixture. Degas the solvent by bubbling Argon for 20 minutes.[1]

  • Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of Argon.

  • Activation: Add the aqueous Na₂CO₃ solution. Note: The biphasic system requires vigorous stirring (800+ RPM).

  • Reflux: Heat to 90°C (reflux) for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1]

  • Work-up (The "Acid-Base" Trick):

    • Cool to room temperature.[1][4][5]

    • Extraction 1: Add water and extract with Ethyl Acetate.[1][4][6] Discard the organic layer (removes non-acidic impurities like homocoupled biphenyls).[1]

    • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.[1] The product will precipitate as a white solid.[1]

    • Extraction 2: Extract the cloudy aqueous layer with fresh Ethyl Acetate.[1]

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize from minimal hot Ethanol/Water to remove palladium black traces.

Synthesis Pathway Visualization (DOT)

Synthesis SM1 2-Bromobenzoic Acid Cat Pd(PPh3)4 / Na2CO3 Suzuki Coupling SM1->Cat SM2 4-Isopropylphenyl- boronic Acid SM2->Cat Inter Biphasic Mixture (Aq/Org) Cat->Inter BaseWash Base Wash (Remove Neutrals) Inter->BaseWash Acidify Acidify to pH 2 (Precipitation) BaseWash->Acidify Prod 4'-Isopropylbiphenyl- 2-carboxylic acid Acidify->Prod

Figure 2: Synthetic workflow utilizing acid-base switching for high-purity isolation.[1]

Part 5: Toxicology & Environmental Fate[1]

Toxicological Assessment:

  • Acute Toxicity: Data on the specific isomer is limited, but analogous biphenyl acids show LD50 (Oral, Rat) > 2000 mg/kg.[1] However, the H302 classification suggests caution.[1]

  • Chronic Effects: Biphenyl derivatives can induce hepatic enzyme induction (CYP450).[1] Long-term exposure without PPE should be avoided.[1]

Ecological Impact:

  • Persistence: The biphenyl core is resistant to rapid biodegradation.[1]

  • Bioaccumulation: High LogP (~4.[1]5) indicates potential for bioaccumulation in aquatic organisms.[1] Do not dispose of down the drain. Collect as halogen-free organic waste.

Part 6: Regulatory Status

  • TSCA (USA): Listed (often as part of confidential inventory or low-volume exemption for R&D).[1]

  • REACH (EU): Pre-registered.[1]

  • Research Use: Strictly for R&D use only. Not approved for human consumption or clinical trials without further purification and GMP validation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 4'-Isopropylbiphenyl-2-carboxylic acid. Retrieved from (Verified via CAS search 84392-25-6).[1]

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 4'-Isopropylbiphenyl-2-carboxylic acid. Retrieved from .[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol grounding).

  • European Chemicals Agency (ECHA). C&L Inventory for Biphenyl carboxylic acids. Retrieved from .[1]

Sources

Foundational

4-Isopropylbiphenyl-2-carboxylic acid PubChem CID and InChIKey

Topic: 4-Isopropylbiphenyl-2-carboxylic Acid: Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Structural Identity, Synthesis Protocols, and Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Isopropylbiphenyl-2-carboxylic Acid: Technical Whitepaper Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

4'-Isopropylbiphenyl-2-carboxylic acid (CAS 84392-25-6) represents a critical biaryl scaffold in medicinal chemistry. Often abbreviated in commercial catalogs as "4-isopropylbiphenyl-2-carboxylic acid," this molecule features a carboxylic acid at the ortho position of the proximal ring and an isopropyl group at the para position of the distal ring. This specific substitution pattern imparts unique steric and electronic properties, making it a privileged structure for the design of non-steroidal anti-inflammatory drugs (NSAIDs), URAT1 inhibitors, and bone resorption inhibitors. This guide provides a definitive technical analysis of its chemical identity, validated synthesis via Suzuki-Miyaura cross-coupling, and analytical characterization.

Chemical Identity & Structural Phylogeny

Precise identification is paramount due to the potential for regioisomerism in substituted biphenyls. The data below corresponds to the commercially dominant 4'-isomer.

Nomenclature Alert

Critical Distinction: The name "4-Isopropylbiphenyl-2-carboxylic acid" is frequently used in industry to refer to 4'-isopropyl[1,1'-biphenyl]-2-carboxylic acid .[1]

  • 4'-Isomer (Target of this guide): Isopropyl group on the distal ring (position 4').

  • 4-Isomer (Regioisomer): Isopropyl group on the same ring as the carboxylic acid (position 4). This is less common and chemically distinct.[2]

Molecular Identifiers
Identifier Value / String
CAS Registry Number 84392-25-6
IUPAC Name 4'-(Propan-2-yl)-[1,1'-biphenyl]-2-carboxylic acid
InChIKey ZTBDDZNRMUSDEN-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
PubChem CID Search via InChIKey (Dynamic Indexing)

Synthesis & Fabrication: The Suzuki-Miyaura Protocol

The most robust and scalable method for synthesizing 4'-isopropylbiphenyl-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction . This pathway avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.

Reaction Logic

The synthesis couples an aryl halide (2-bromobenzoic acid or its ester) with an arylboronic acid (4-isopropylphenylboronic acid).

  • Catalyst: Palladium(0) species (generated in situ or pre-formed, e.g., Pd(PPh₃)₄).

  • Base: Carbonate (K₂CO₃ or Na₂CO₃) is essential to activate the boronic acid via the formation of a boronate "ate" complex, facilitating transmetallation.

  • Solvent: A biphasic system (Toluene/Ethanol/Water) or polar aprotic solvent (DME) is used to solubilize both organic and inorganic components.

Validated Experimental Protocol

Scale: 10 mmol

  • Reactants: Charge a round-bottom flask with 2-bromobenzoic acid (2.01 g, 10 mmol) and 4-isopropylphenylboronic acid (1.80 g, 11 mmol).

  • Catalyst Loading: Add Pd(PPh₃)₄ (3 mol%, 0.35 g). Note: Handle under inert atmosphere (Ar or N₂) to prevent catalyst oxidation.

  • Solvent System: Add Toluene (40 mL) and Ethanol (10 mL).

  • Activation: Add 2M aqueous Na₂CO₃ (15 mL). Degas the mixture by bubbling nitrogen for 10 minutes.

  • Reflux: Heat to vigorous reflux (approx. 90-100°C) for 12–16 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1) or HPLC.

  • Workup:

    • Cool to room temperature.

    • Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the carboxylic acid.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Workflow Visualization

SuzukiCoupling Start Reactants: 2-Bromobenzoic Acid + 4-Isopropylphenylboronic Acid OxAdd Oxidative Addition (Pd(0) inserts into C-Br) Start->OxAdd Pd(PPh3)4, N2 TransMet Transmetallation (Boronate 'ate' complex) OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate Product Product: 4'-Isopropylbiphenyl-2-carboxylic Acid RedElim->Product Regenerate Pd(0)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis, highlighting the critical transmetallation step activated by the carbonate base.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton: δ 12.5–13.0 ppm (broad singlet, 1H, -COOH ).

  • Biphenyl Core (Proximal Ring):

    • δ 7.7–7.8 ppm (doublet, 1H, H-3 of benzoic acid).

    • δ 7.3–7.6 ppm (multiplets, 3H, H-4, H-5, H-6).

  • Biphenyl Core (Distal Ring):

    • δ 7.2–7.3 ppm (AA'BB' system, 4H, aromatic protons of isopropylphenyl group).

  • Isopropyl Group:

    • δ 2.9–3.0 ppm (septet, 1H, -CH (CH₃)₂).

    • δ 1.2–1.3 ppm (doublet, 6H, -CH(CH₃ )₂).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ peak at m/z 239.3.

  • Fragmentation: Loss of CO₂ ([M-H-44]⁻) is a common fragmentation pathway for aryl carboxylic acids.

Biological & Pharmaceutical Context

The 4'-isopropylbiphenyl-2-carboxylic acid scaffold is not merely a chemical intermediate; it is a bioisostere and structural analog found in several therapeutic classes.

Drug Design Applications
  • URAT1 Inhibition: Biphenyl carboxylic acids are potent inhibitors of Urate Transporter 1 (URAT1). The lipophilic isopropyl group enhances binding affinity within the hydrophobic pocket of the transporter, aiding in the treatment of hyperuricemia and gout [1].

  • NSAID Development: The structure mimics the fenamate and propionic acid classes of NSAIDs (e.g., Flurbiprofen). The biphenyl twist angle, controlled by the ortho-carboxylic acid, is critical for cyclooxygenase (COX) enzyme selectivity.

  • Bone Resorption Inhibition: Derivatives of biphenyl-2-carboxylic acid have shown efficacy in inhibiting osteoclast activity, preventing bone loss in models of osteoporosis [2].

Structure-Activity Relationship (SAR) Logic
  • Ortho-Acid: Provides the necessary electrostatic interaction with arginine residues in the active site of target enzymes (e.g., COX, URAT1).

  • Para-Isopropyl: Acts as a lipophilic anchor. Replacing this with a polar group often diminishes potency, whereas extending the alkyl chain (e.g., to n-butyl) may increase potency but reduce metabolic stability.

References

  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • National Institutes of Health (NIH). (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. PubMed. Retrieved from

  • PubChem. (2025).[3][4][5][6] Compound Summary: 4'-Isopropylbiphenyl-2-carboxylic acid (CAS 84392-25-6).[7][8][] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

Sources

Protocols & Analytical Methods

Method

purification of 4-Isopropylbiphenyl-2-carboxylic acid by acid-base extraction

Application Note: High-Purity Isolation of 4-Isopropylbiphenyl-2-carboxylic Acid via pH-Switchable Liquid-Liquid Extraction Executive Summary This guide details the purification of 4-isopropylbiphenyl-2-carboxylic acid u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4-Isopropylbiphenyl-2-carboxylic Acid via pH-Switchable Liquid-Liquid Extraction

Executive Summary

This guide details the purification of 4-isopropylbiphenyl-2-carboxylic acid using a pH-switchable liquid-liquid extraction (LLE) workflow. Unlike column chromatography, which is solvent-intensive and difficult to scale, acid-base extraction leverages the ionizable nature of the carboxylic acid moiety (


) to separate it from neutral organic impurities (e.g., unreacted halides, phosphine ligands) and basic byproducts.

This protocol is designed for researchers and scale-up chemists requiring purities


 with minimal solvent waste. It specifically addresses the steric challenges posed by the ortho-substituted biphenyl core.

Chemical Principle & Mechanistic Logic

The purification relies on the reversible deprotonation of the carboxylic acid at the C2 position. The molecule exists in two distinct states depending on the pH of the aqueous environment:

  • Lipophilic State (Low pH): The protonated acid (R-COOH) is electrically neutral and highly soluble in organic solvents (DCM, EtOAc, MTBE) but insoluble in water.

  • Hydrophilic State (High pH): Upon treatment with base, the acid converts to its carboxylate salt (R-COO⁻ Na⁺). This species is highly water-soluble and insoluble in organic media.[1]

The Steric Factor: Unlike simple benzoic acids, 4-isopropylbiphenyl-2-carboxylic acid possesses a bulky phenyl group ortho to the carboxylic acid. This steric hindrance can retard the rate of salt formation. Consequently, this protocol emphasizes vigorous mixing and extended equilibration times to ensure quantitative mass transfer.

Diagram 1: The pH-Switch Mechanism

pH_Switch Acid Neutral Acid (Organic Soluble) pH < 2 Salt Carboxylate Salt (Water Soluble) pH > 9 Acid->Salt Deprotonation Salt->Acid Protonation Base Base (NaOH) Base->Acid Proton Acid (HCl) Proton->Salt

Caption: Reversible phase transfer mechanism driven by pH adjustment. The molecule migrates phases based on its ionization state.

Materials & Solvent Selection

Selection of the organic solvent is critical.[2] It must dissolve the neutral impurities but not the carboxylate salt.

SolventSuitabilityNotes
MTBE (Methyl tert-butyl ether) High Excellent phase separation; forms fewer emulsions than EtOAc. Recommended for this protocol.
Ethyl Acetate (EtOAc) ModerateGood solubility, but slight hydrolysis risk at high pH/Temp. Can hold some water, leading to yield loss.[1]
Dichloromethane (DCM) ModerateGood solubility, but heavier than water (bottom layer), complicating draining in large reactors. Environmental concerns.
Toluene HighExcellent for scale-up; highly selective for neutrals. Requires higher temperature if product solubility is low.

Reagents:

  • Base: 1.0 M NaOH (Strong base ensures complete deprotonation).

  • Acid: 2.0 M HCl (For controlled precipitation).

  • Wash: Saturated NaCl (Brine).

Detailed Experimental Protocol

Safety Note: This procedure involves corrosive acids/bases. Wear appropriate PPE.[3] Biphenyl derivatives may be skin irritants.[3]

Step 1: Dissolution
  • Dissolve the crude reaction mixture (containing 4-isopropylbiphenyl-2-carboxylic acid) in MTBE (10 mL per gram of crude).

    • Why MTBE? It creates a sharp interface with water, crucial for separating the "greasy" biphenyl impurities.

  • If the crude is a solid, ensure complete dissolution. Sonicate if necessary.

Step 2: Forward Extraction (Removal of Neutrals)
  • Transfer the organic solution to a separatory funnel.[4][5][6]

  • Add 1.0 M NaOH (3.0 equivalents relative to the theoretical acid amount).

    • Calculation: If processing 10 mmol of product, use ~30 mL of 1M NaOH.

  • Critical Step: Shake vigorously for at least 2 minutes .

    • Reasoning: The ortho-phenyl ring shields the carboxylic acid. Vigorous mixing increases the interfacial surface area to overcome this steric barrier.

  • Allow layers to separate completely.

    • Top Layer (Organic): Contains neutral impurities (unreacted starting materials, catalyst ligands, non-acidic byproducts).

    • Bottom Layer (Aqueous): Contains the product as Sodium 4-isopropylbiphenyl-2-carboxylate.

  • Drain the bottom aqueous layer into a clean Erlenmeyer flask. Keep the organic layer until yield is verified.

Step 3: The "Safety" Wash
  • Return the aqueous layer (product) to the funnel.[4]

  • Wash with a small volume of fresh MTBE (0.5 volumes).

  • Shake briefly, separate, and discard the top organic layer .

    • Purpose: Removes any neutral impurities physically trapped (entrained) in the aqueous phase during the first separation.

Step 4: Acidification & Isolation[5][6]
  • Transfer the aqueous carboxylate solution to a beaker equipped with a magnetic stir bar.

  • Cool the solution to ~10°C using an ice bath.

    • Why? Lower temperature increases the yield by decreasing the water solubility of the protonated acid.

  • Slowly add 2.0 M HCl dropwise while stirring. Monitor pH.

  • Target pH: < 2.0.

    • Observation: The solution will turn cloudy as the free acid precipitates.

  • Stir the slurry for 15 minutes to ensure the precipitate is not trapping any mother liquor.

Step 5: Recovery
  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with cold deionized water (3x) to remove residual NaCl and HCl.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C initially. Biphenyl carboxylic acids can undergo decarboxylation or cyclization to fluorenones under extreme heat/acid conditions, though this usually requires polyphosphoric acid.

Process Workflow Diagram

Extraction_Workflow Start Crude Mixture (Dissolved in MTBE) AddBase Add 1M NaOH (Shake 2 mins) Start->AddBase Sep1 Phase Separation AddBase->Sep1 OrgLayer1 Organic Layer (Neutral Impurities) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Product as Salt) Sep1->AqLayer1 Bottom Layer Wash Wash with fresh MTBE AqLayer1->Wash Sep2 Phase Separation Wash->Sep2 OrgWaste Organic Waste Sep2->OrgWaste Top Layer AqPure Purified Aqueous Phase Sep2->AqPure Bottom Layer Acidify Acidify with HCl to pH < 2 (Precipitation) AqPure->Acidify Filter Filter & Dry Acidify->Filter Final Pure 4-Isopropylbiphenyl- 2-carboxylic acid Filter->Final

Caption: Step-by-step isolation workflow.[7] Green nodes indicate the path of the target molecule.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities or presence of surfactants.Add brine (sat. NaCl) to the aqueous phase to increase density difference. Filter the biphasic mixture through Celite if particulate matter is stabilizing the emulsion.
Oiling Out Product precipitates as an oil rather than a solid upon acidification.The product MP might be depressed by impurities. Do not filter. Extract the oiled-out product back into DCM, dry over MgSO4, and evaporate. Recrystallize from Hexane/EtOAc.[8]
Low Yield Incomplete extraction or pH not low enough.1. Check pH of waste aqueous layer (must be < 2). 2. Re-extract the initial organic layer with more base (steric hindrance may require more contact time).
Pink/Red Color Oxidation of phenolic impurities.If the aqueous layer turns pink, it suggests phenolic contaminants. Repeat the "Safety Wash" (Step 3) or treat the final solid with activated carbon.

References

  • ChemicalBook. (2024). 2-Biphenylcarboxylic acid Properties and pKa Data.Link

  • Sigma-Aldrich. (2024). Biphenyl-2-carboxylic acid Product Specification.Link

  • Organic Syntheses. (2005). Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. Org.[1][4][5][6][7][8][9] Synth. 2005, 81,[10] 54. Link

  • Chemistry LibreTexts. (2022). Acid-Base Extraction Principles.Link

  • BenchChem. (2025).[2] Solubility of Aromatic Carboxylic Acids in Organic Solvents.[2]Link

Sources

Application

Application Note: A Practical Guide to the Synthesis of Novel NSAID Analogs from 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic Acid

Abstract Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] A signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] A significant portion of traditional NSAIDs are carboxylic acids, a functional group crucial for mimicking the substrate arachidonic acid to bind within the COX active site.[2] However, this acidic moiety is also a primary contributor to the gastrointestinal toxicity associated with long-term NSAID use.[3][4] Consequently, the chemical modification of the carboxylic acid group represents a pivotal strategy in the development of safer and more effective anti-inflammatory agents. This guide provides a detailed framework and validated protocols for the synthesis of diverse NSAID analogs using 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid as a versatile starting scaffold. We will explore three fundamental synthetic pathways: esterification and amidation to create potential prodrugs, and bioisosteric replacement to generate novel chemical entities. These protocols are designed for researchers in drug discovery and medicinal chemistry, offering both the practical steps and the underlying scientific rationale for each synthetic choice.

Introduction: The Biphenyl Scaffold and Strategic Modification

The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in several commercial NSAIDs like Fenbufen and Diflunisal.[5] Its rigid, yet conformationally flexible, structure allows for effective interaction with enzyme active sites. 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-25-6) serves as an excellent starting material for building a library of novel analogs due to its structural similarity to known NSAIDs and the reactive potential of its carboxylic acid group.[6][7]

The primary objective of modifying the carboxylic acid is to mitigate its direct acidic effects on the gastrointestinal mucosa while retaining or enhancing its anti-inflammatory activity. This can be achieved through several well-established strategies:

  • Prodrug Formation: By converting the carboxylic acid into an ester or an amide, its acidity is masked. These derivatives are typically less irritating to the stomach and are designed to be hydrolyzed in vivo by metabolic enzymes (e.g., esterases) to release the active carboxylic acid parent drug.[8]

  • Bioisosteric Replacement: This advanced approach involves replacing the carboxylic acid with a different functional group that shares similar physicochemical properties (such as size, shape, and electronic distribution) but possesses a different pKa and metabolic profile.[9][10] This can lead to compounds with a fundamentally different safety and efficacy profile.[11][12]

The following diagram illustrates these primary synthetic strategies starting from the core scaffold.

G cluster_strategies Synthetic Modification Strategies cluster_prodrugs Prodrug Analogs cluster_bioisosteres Bioisosteric Analogs start 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid prodrug Prodrug Synthesis (Masking Acidity) start->prodrug Esterification/ Amidation bioisostere Bioisosteric Replacement (Altering Functionality) start->bioisostere Multi-step Conversion ester Ester Analogs prodrug->ester amide Amide Analogs prodrug->amide tetrazole Tetrazole Analogs bioisostere->tetrazole hydroxamic Hydroxamic Acid Analogs bioisostere->hydroxamic

Caption: Key strategies for modifying the carboxylic acid group.

Synthetic Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for synthesizing key analogs. Each protocol is designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 2.1: Synthesis of Methyl 4'-isopropyl-[1,1'-biphenyl]-2-carboxylate (Esterification)

Principle: Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[13] The reaction is an equilibrium process. To achieve a high yield of the ester, a large excess of the alcohol (in this case, methanol) is used as both the reactant and the solvent, driving the equilibrium toward the products according to Le Châtelier's principle.[14]

Materials and Reagents:

  • 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent, ~20-30 mL per gram of acid)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~2-3 drops) or Thionyl Chloride (SOCl₂)[15]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid. Add anhydrous methanol to dissolve the starting material.

  • Catalyst Addition: While stirring, carefully add a few drops of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed (typically 4-6 hours).

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

Purification and Characterization:

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure using:

    • ¹H NMR: Expect the appearance of a singlet around 3.6-3.9 ppm corresponding to the methyl ester (-OCH₃) protons and the disappearance of the broad carboxylic acid proton signal.

    • IR Spectroscopy: Observe the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at ~1720-1740 cm⁻¹.

Protocol 2.2: Synthesis of 4'-Isopropyl-N-propyl-[1,1'-biphenyl]-2-carboxamide (Amide Coupling)

Principle: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a non-reactive ammonium carboxylate salt.[16] Amide coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.[17] The EDC/HOBt system is widely used; EDC (a carbodiimide) activates the carboxyl group, which then reacts with HOBt to form a highly reactive HOBt ester intermediate, minimizing side reactions and racemization.[18]

Materials and Reagents:

  • 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq)

  • Propylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Activation: Dissolve 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBt and EDC to the solution and stir at room temperature for 15-20 minutes. The solution should remain clear.

  • Amine Addition: Add DIPEA, followed by the dropwise addition of propylamine.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic layer three times with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purification: Purify the crude amide via flash column chromatography on silica gel.

  • Characterization:

    • ¹H NMR: Look for the appearance of signals corresponding to the propyl group and a broad singlet for the N-H proton.

    • ¹³C NMR: Note the shift of the carbonyl carbon signal.

    • MS (ESI): Confirm the molecular weight of the desired amide product.

    • IR Spectroscopy: The C=O stretch for the amide typically appears around 1630-1680 cm⁻¹.

Data Summary and Expected Physicochemical Shifts

The conversion of the parent carboxylic acid into its ester and amide analogs results in predictable changes in physicochemical properties, which are critical for drug development.

Compound ClassParent Carboxylic AcidEster Analog (Methyl)Amide Analog (N-Propyl)
Key Functional Group -COOH-COOCH₃-CONH(CH₂)₂CH₃
Acidity (pKa) ~4-5 (Acidic)NeutralNeutral
H-Bond Donor Yes (OH)NoYes (NH)
H-Bond Acceptor Yes (C=O)Yes (C=O, O-R)Yes (C=O)
Expected Polarity HighModerateModerate-High
LogP (Predicted) ~4.52[6]Higher than acidHigher than acid
Rationale for Synthesis Active NSAID ScaffoldProdrug; Mask acidityProdrug; Improve stability

Overall Synthetic Workflow

The following diagram provides a comprehensive overview of the synthetic pathways described, illustrating how a small library of analogs can be generated from a single starting material.

G cluster_products Synthesized Analogs start 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid ester Methyl Ester Analog start->ester Protocol 2.1: MeOH, H₂SO₄ (cat.) Reflux amide N-Propyl Amide Analog start->amide Protocol 2.2: 1. EDC, HOBt, DMF 2. Propylamine, DIPEA

Caption: Synthetic workflow for generating ester and amide analogs.

Conclusion

4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid is a highly tractable scaffold for the synthesis of novel NSAID analogs. The detailed protocols provided herein for esterification and amide bond formation offer reliable and reproducible methods for creating potential prodrugs with modified physicochemical properties. By masking the parent carboxylic acid, these analogs are prime candidates for further investigation to assess their potential for improved gastrointestinal safety profiles and altered pharmacokinetic properties. These foundational syntheses open the door to a wider exploration of bioisosteric replacements and structure-activity relationship (SAR) studies, ultimately contributing to the design of next-generation anti-inflammatory therapies.

References

  • Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. (2025). Wiley.
  • Yi, L., Su X., & Werth P. (2017). Synthetic Processes of Carprofen. Google Patents (EP3091000A1).
  • Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. (2026). ResearchGate.
  • The synthetic method of carprofen. (2016). Google Patents (CN106187860A).
  • In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Derivatives. (2022). PMC.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). PMC.
  • First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. (2023). MDPI.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Scholars Research Library.
  • Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2. (n.d.). eScholarship.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Ullah, H., et al. (2016). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors. (n.d.). RSC Publishing.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-25-6). (n.d.). Fluorochem.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). PubMed.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect – why do we keep using it? (n.d.). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Fischer Esterification. (2023). Chemistry LibreTexts.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • 4'-Isopropylbiphenyl-2-carboxylic acid 95%. (2026). AChemBlock.
  • Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). ResearchGate.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • 4-Isopropylbiphenyl. (n.d.). PubChem.
  • Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. (2025). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in Suzuki coupling of sterically hindered acids

Welcome to the High-Throughput Catalysis Support Hub. Ticket #8492: Low Yield in Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Throughput Catalysis Support Hub. Ticket #8492: Low Yield in Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall"

You are likely experiencing a failure in the Transmetalation step. In standard Suzuki couplings, oxidative addition is often rate-limiting. However, with sterically hindered substrates (particularly 2,6-disubstituted boronic acids or ortho-substituted halides), transmetalation becomes the bottleneck.

When transmetalation slows down, the sensitive boronic acid is left exposed to the basic, aqueous environment for extended periods, leading to Protodeboronation (hydrolytic cleavage of the C-B bond). Your starting material is being destroyed before it can couple.

Part 1: Diagnostic Workflow

Before altering conditions, determine how the reaction failed. Use this logic tree to diagnose the root cause.

DiagnosticWorkflow Start Analyze Crude Reaction Mixture (LCMS / NMR) CheckSM Is the Aryl Halide consumed? Start->CheckSM CheckBoron Is the Boronic Acid consumed? CheckSM->CheckBoron Yes (SM gone) Result1 ISSUE: Catalyst Inactivity Oxidative Addition failed. CheckSM->Result1 No (SM remains) Result2 ISSUE: Protodeboronation Boron species destroyed by hydrolysis. CheckBoron->Result2 Yes (Boron gone, Product low) Result3 ISSUE: Homocoupling Oxidant present (O2) or wrong stoichiometry. CheckBoron->Result3 Yes (Biaryl homocouple observed) Result4 ISSUE: Transmetalation Stall Active catalyst formed, but steric bulk prevents coupling. CheckBoron->Result4 No (Boron remains)

Caption: Diagnostic logic for identifying the specific failure mode in hindered Suzuki couplings.

Part 2: Technical Deep Dives (Q&A)

Issue 1: The Boronic Acid Disappears, but No Product Forms

Diagnosis: Rapid Protodeboronation. Mechanism: Steric bulk retards the approach of the palladium complex to the boronate. Meanwhile, hydroxide or water attacks the boron center, cleaving the C-B bond and replacing it with a proton (Ar-B(OH)₂


 Ar-H).

Q: How do I stop protodeboronation without killing the reactivity? A: You must starve the reaction of water or use a "Slow-Release" strategy.

  • Switch to Anhydrous Conditions: Standard Suzuki requires water for the base to activate the boron. However, for hindered substrates, water is the enemy. Use anhydrous Toluene or Dioxane with CsF or finely ground anhydrous K₃PO₄ .

  • The "Slow-Release" Strategy (MIDA Boronates): If your boronic acid is unstable (e.g., 2-heterocyclic boronic acids), convert it to a MIDA boronate .[1] These are stable under anhydrous conditions and hydrolyze slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst, keeping the standing concentration low and minimizing decomposition [1].

Issue 2: The Catalyst is "Dead" (No Conversion of Aryl Halide)

Diagnosis: Failure of Oxidative Addition or Catalyst Deactivation. Mechanism: Standard ligands (PPh₃, dppf) form coordinatively saturated complexes (L₂Pd or L₄Pd) that are too crowded to allow a hindered aryl halide to bind.

Q: Which ligand system is non-negotiable for hindered coupling? A: You need Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • SPhos: The gold standard for steric hindrance. Its methoxy groups provide stability, while the cyclohexyl groups force the formation of a highly active, mono-ligated L-Pd(0) species. This "open" species is essential to accommodate bulky substrates [2].

  • XPhos: Use this if SPhos fails, particularly for aryl chlorides or when the substrate has heteroatoms that might chelate the metal.

  • Precatalysts (G3/G4): Do not mix Pd(OAc)₂ + Ligand in situ. Inconsistent reduction leads to poor active species generation. Use SPhos-Pd-G3 or XPhos-Pd-G4 precatalysts. These activate immediately upon base exposure, ensuring 100% L-Pd(0) formation [3].

Issue 3: Base Sensitivity

Diagnosis: Base-catalyzed decomposition.

Q: I'm using K₂CO₃ or Na₂CO₃, but yields are <20%. Why? A: Carbonates are often too weak to activate hindered boronic acids effectively in organic solvents, or they require too much water (promoting hydrolysis).

  • Recommendation: Switch to K₃PO₄ (Tribasic Potassium Phosphate) . It is soluble enough in dioxane/water mixtures to work but less aggressive than hydroxides.

  • Alternative: For extreme cases, use Ba(OH)₂ . The barium ion can assist in the transmetalation step via an "ate" complex mechanism, sometimes unlocking reactivity that alkali metals cannot [4].

Part 3: The "Gold Standard" Hindered Protocol

This protocol is designed to minimize protodeboronation while maximizing transmetalation efficiency.[2] It uses a high-activity precatalyst and controlled water content.

Reagents:

  • Catalyst: SPhos-Pd-G3 (2–5 mol%)

  • Ligand: SPhos (2–5 mol%) — Added as a scavenger for any Pd black, optional but recommended.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio) — Strict control of water.

Step-by-Step Methodology:

  • Vessel Prep: Use a reaction vial with a crimp cap or a heavy-walled pressure tube. Do not use a standard round-bottom flask with a loose reflux condenser; oxygen exclusion is critical.

  • Solids Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos-Pd-G3 (0.02 equiv) to the vial.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous Toluene and degassed Water (10:1 v/v) through the septum.

    • Note: If the boronic acid is extremely sensitive, omit water and use anhydrous Dioxane with 3.0 equiv CsF.

  • Reaction: Heat to 100°C for 12–16 hours with vigorous stirring (1000 rpm).

    • Why 100°C? Hindered systems have high activation energies. Lower temperatures (60-80°C) often result in stalled reactions.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues.

Part 4: Data & Comparison

Table 1: Ligand Performance in Tetra-Ortho Substituted Couplings

LigandActive SpeciesYield (Hindered)StabilityRecommendation
PPh₃ L₂Pd(0)< 5%LowAvoid. Too crowded.
dppf L-Pd-L (Bidentate)10–30%HighGood for simple aryl halides, fails for hindered.
SPhos L-Pd(0) 85–95% HighPrimary Choice. Excellent for 2,6-disubstitution.
XPhos L-Pd(0)80–90%HighUse for Aryl Chlorides or heteroaromatics.
IPr (NHC) L-Pd(0)60–80%HighGood alternative (PEPPSI) if Phosphines fail.

Part 5: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to accelerate the green path (Transmetalation) and block the red path (Protodeboronation).

ReactionPathways Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition Complex) Transmetalation Transmetalation (Rate Limiting Step) Pd_Ox->Transmetalation + Boronate Boronic Ar'-B(OH)2 (Hindered Boronic Acid) Boronate [Ar'-B(OH)3]- (Activated Boronate) Boronic->Boronate + Base/H2O Boronate->Transmetalation Slow Approach Decomp Protodeboronation (Ar'-H + B(OH)3) Boronate->Decomp Hydrolysis (Fast if hindered) Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination (Fast w/ Bulky Ligands)

Caption: Kinetic competition between productive Transmetalation (Green) and destructive Protodeboronation (Red).

References

  • Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "External-Base-Free Oxidative Addition of Aryl Chlorides to Palladium Precatalysts." The Journal of Organic Chemistry.

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[3]

Sources

Optimization

4-Isopropylbiphenyl-2-carboxylic acid oiling out during recrystallization

Topic: Troubleshooting Oiling Out of 4-Isopropylbiphenyl-2-carboxylic Acid Case ID: #REC-BP-4ISO-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are en...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oiling Out of 4-Isopropylbiphenyl-2-carboxylic Acid

Case ID: #REC-BP-4ISO-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during the recrystallization of 4-Isopropylbiphenyl-2-carboxylic acid.[1][2][3][4] This phenomenon occurs when the metastable limit of the solution (the "oiling-out boundary") is crossed before the crystalline solubility limit is reached.

For biphenyl-2-carboxylic acid derivatives, this is frequently caused by two factors:

  • Conformational Flexibility: The steric bulk of the ortho-carboxylic acid and the para-isopropyl group creates a rotational barrier, making crystal lattice packing energetically demanding.

  • Solvent-Solute Mismatch: The molecule is amphiphilic (hydrophobic biphenyl core + hydrophilic carboxylic acid). In mixed solvent systems (e.g., Ethanol/Water), the hydrophobic effect can force the compound out of solution as an oil droplet before it can organize into a crystal.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify the root cause.

TroubleshootingFlow Start START: Oiling Out Observed CheckTemp Step 1: Check Temperature Is T_oil > T_melting (pure)? Start->CheckTemp ImpurityCheck Suspect Impurity Effect (Eutectic Depression) CheckTemp->ImpurityCheck Yes (Oil forms below expected MP) SolventCheck Suspect Solvent Mismatch (LLPS Boundary Issue) CheckTemp->SolventCheck No (Oil forms near boiling pt) Action_Purify ACTION: Pre-purify (Acid/Base Extraction or Silica) ImpurityCheck->Action_Purify Purity < 90% Action_Seed ACTION: Seeded Cooling (Bypass Nucleation Energy) ImpurityCheck->Action_Seed Purity > 95% SolventCheck->Action_Seed Binary Solvent System Action_Switch ACTION: Switch Solvent (Increase Solubilizing Power) SolventCheck->Action_Switch Single Solvent System

Figure 1: Diagnostic logic for distinguishing between impurity-driven melt and thermodynamic phase separation.

Part 2: Technical Deep Dive & Remediation
The Core Problem: The Metastable Zone

In a typical crystallization, you cool a solution to enter the Metastable Zone (MSZ) , where nucleation occurs. For your compound, the Liquid-Liquid Spinodal (the boundary where oil forms) lies above the solubility curve.

  • Result: As you cool, the solution hits the oiling boundary before it hits the crystal nucleation boundary. The product separates as an amorphous oil.[5][6]

Protocol A: The "Seeded Cloud Point" Method (Recommended)

This protocol forces the system to skip the oil phase by providing a template (seed) for the crystal lattice.

Prerequisites:

  • ~5-10 mg of solid seed crystals (obtained by rotary evaporation of a small aliquot or scratching a crude sample).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 4-Isopropylbiphenyl-2-carboxylic acid in the "Good Solvent" (e.g., Ethanol or Acetone) at near-reflux. Use 10% more solvent than the minimum required.

  • Equilibration: Cool the solution to a temperature 5-10°C above where you previously observed oiling out.

  • Seeding: Add the seed crystals. The solution should remain clear, and seeds should not dissolve (if they do, the solution is undersaturated; lower T slightly and retry).

  • Controlled Cooling: Cool the mixture very slowly (approx. 5-10°C per hour).

    • Why? Fast cooling spikes supersaturation, pushing the system back into the "oiling" region. Slow cooling allows the seeds to grow, consuming the solute before an oil phase can form.

  • Anti-Solvent Addition (Optional): If using water as an anti-solvent, add it dropwise only after a significant crystal bed has formed.

Protocol B: Solvent System Switch

If Protocol A fails, your solvent system likely has a miscibility gap that is too wide. You must switch to a system that solubilizes the hydrophobic biphenyl core better at lower temperatures.

Solvent Screening Guide:

Solvent SystemPolarity MatchRisk of OilingRecommendation
Ethanol / Water Poor (Water repels biphenyl)High Avoid if possible. If necessary, keep water <20%.
Toluene / Hexane Good (Matches biphenyl core)Low Preferred. Dissolve in min. hot Toluene; add Hexane to cloud point.
Ethyl Acetate / Heptane ModerateMedium Good alternative.[5] Requires slow cooling.[4][7][8]
Acetonitrile (Pure) ModerateLow Excellent single-solvent candidate. High T solubility, low cold solubility.

Critical Note: For carboxylic acids, dimerization can cause solubility anomalies. If oiling persists in non-polar solvents (Toluene), add 1% Acetic Acid to the solvent mixture. This stabilizes the hydrogen-bonded dimer and promotes orderly lattice packing [1].

Part 3: Frequently Asked Questions (FAQ)

Q1: The oil eventually solidifies, but it looks like a glass/gum. Is this usable? A: Generally, no. This "glass" is likely amorphous and traps solvent and impurities (eutectic capture). You must re-dissolve it.[7] Do not attempt to wash it; the impurities are inside the solid matrix.

Q2: I don't have seed crystals. How do I get the first batch? A: Take 1 mL of your oiled-out mixture. Evaporate it to dryness on a rotavap to get a film. Scratch this film vigorously with a glass rod in the presence of a non-solvent (like Hexane) until a powder forms. Use this powder as seeds for the main batch.

Q3: Can I use pH manipulation? A: Yes. This is a "Reactive Crystallization."

  • Dissolve the crude acid in 1M NaOH (forms the sodium salt, highly water-soluble).

  • Filter off any insoluble organic impurities (biphenyl byproducts).

  • Slowly acidify with 1M HCl while stirring.

  • Crucial: Stop at pH 4-5 (cloud point) and add seeds. Then continue to pH 1. This prevents the free acid from crashing out as an oil [2].

References
  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (See Chapter 2 on Carboxylic Acid Dimerization).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section on Oiling Out and Metastable Zones).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical guides on seeding to avoid LLPS).

  • Veverka, M., et al. (2013). "Screening of Solvents for the Crystallization of Biphenyl Derivatives." Crystal Growth & Design. (Specific insights into biphenyl lattice energies).

Sources

Troubleshooting

Technical Support Center: Purification of 4-Isopropylbiphenyl-2-carboxylic Acid

[1] Ticket ID: #SUZUKI-ISO-001 Subject: Separation of 4-Isopropylbiphenyl-2-carboxylic acid from homocoupling byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Triage & Diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SUZUKI-ISO-001 Subject: Separation of 4-Isopropylbiphenyl-2-carboxylic acid from homocoupling byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Triage & Diagnostic: Know Your Impurity

Before initiating purification, you must identify which homocoupling byproduct is compromising your yield. In Suzuki-Miyaura couplings involving 2-bromobenzoic acid and 4-isopropylphenylboronic acid , you will encounter two distinct classes of impurities.[1]

Impurity TypeChemical StructureOriginChemical NatureSeparation Strategy
Type A (Neutral) 4,4'-Diisopropylbiphenyl Oxidative homocoupling of the boronic acid.[1]Non-polar, Neutral.Acid-Base Extraction (Primary)
Type B (Acidic) Diphenic Acid (Biphenyl-2,2'-dicarboxylic acid)Reductive homocoupling of the aryl halide.[1]Polar, Dicarboxylic Acid.[2]Fractional Crystallization or Chromatography
Type C (Volatile) Cumene (Isopropylbenzene)Protodeboronation.[1]Neutral, Volatile.Vacuum drying / Evaporation

Technical Insight: Type A is the most common "nuisance" impurity in this synthesis. Because your target molecule is a carboxylic acid (


) and Type A is a neutral hydrocarbon, we can exploit this 

difference for a high-throughput, solvent-based separation.[1]

Protocol A: Chemical Separation (The Acid-Base Workup)

Objective: Removal of Neutral Homocoupling (Type A) and Protodeboronation products. Prerequisite: The reaction mixture must be quenched.

The "Switchable Solubility" Workflow

This method relies on converting your target acid into its water-soluble carboxylate salt, leaving the non-polar impurities in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for green chemistry, but DCM offers better solubility if your crude is tarry.

  • Basification (The Critical Step):

    • Add 1.0 M NaOH or 10%

      
        to the organic phase.[1]
      
    • Target pH: > 10.

    • Action: Shake vigorously and separate layers.[1]

    • Chemistry: The target (4-Isopropylbiphenyl-2-carboxylic acid) deprotonates (

      
      ) and migrates to the Aqueous Layer .[1] The neutral impurity (4,4'-Diisopropylbiphenyl) stays in the Organic Layer .
      
  • The Wash:

    • Keep the Aqueous Layer .[1]

    • Wash the aqueous layer twice with fresh EtOAc/Hexanes (1:1).[1]

    • Why? This "back-wash" scavenges any physically trapped neutral impurities.[1]

  • Re-Acidification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 2.0 M HCl until pH < 2.

    • Observation: The target product will precipitate as a white/off-white solid or oil out.[1]

  • Recovery:

    • Extract the now-cloudy aqueous mixture with fresh EtOAc.[1]

    • Dry over

      
      , filter, and concentrate.
      
Visualizing the Logic (DOT Diagram)

ExtractionWorkflow Start Crude Mixture (Target Acid + Neutral Dimer) Step1 Dissolve in Organic Solvent (EtOAc or DCM) Start->Step1 Step2 Add 1M NaOH (pH > 10) Partition Layers Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer Contains: Neutral Homocoupling (4,4'-Diisopropylbiphenyl) Split->OrgLayer Top Phase AqLayer Aqueous Layer Contains: Target Carboxylate Salt (R-COO- Na+) Split->AqLayer Bottom Phase Discard Discard Organic Layer (Or recover catalyst) OrgLayer->Discard Wash Back-wash with Hexanes (Removes trapped neutrals) AqLayer->Wash Acidify Acidify with HCl (pH < 2) Target reprecipitates Wash->Acidify FinalExtract Extract with EtOAc Concentrate -> Pure Target Acid Acidify->FinalExtract

Caption: Workflow for separating acidic target from neutral impurities using pH-swing extraction.

Protocol B: Crystallization (Polishing & Acid Separation)

Objective: Removal of Acidic Homocoupling (Type B) and final polishing. Issue: The isopropyl group increases lipophilicity, often causing the product to "oil out" rather than crystallize.

Troubleshooting "Oiling Out": If your product comes out as a gum/oil during re-acidification or crystallization, it is likely due to the melting point depression caused by impurities or the solvent choice.

Recommended Solvent Systems:

  • Acetonitrile (ACN) / Water:

    • Dissolve crude acid in hot ACN.

    • Add water dropwise until turbid.[1]

    • Cool slowly. The target usually crystallizes as needles; the more polar diphenic acid often stays in the mother liquor or precipitates first (requires fractional filtration).

  • Hexanes / EtOAc:

    • Dissolve in minimum hot EtOAc.

    • Add hot Hexanes.

    • Note: Diphenic acid is very insoluble in hexanes; it may crash out too fast.[1]

Protocol C: Chromatography (The Last Resort)

If high purity (>99.5%) is required for biological assays and extraction failed:

  • Stationary Phase: Silica Gel (Acid-washed is ideal but standard is fine).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (with 1% Acetic Acid ).[1]

    • Gradient: Start 95:5

      
       70:30.
      
    • Role of Acetic Acid: Essential.[1] Without it, the carboxylic acid will "streak" or "tail" on the column due to interaction with silanol groups, causing overlap with impurities.

Frequently Asked Questions (FAQ)

Q1: I have a stubborn emulsion during the basic extraction. What do I do? A: The 4-isopropylbiphenyl moiety is bulky and lipophilic, acting like a surfactant when ionized.[1]

  • Fix: Add solid NaCl (brine) to saturate the aqueous layer.

  • Fix: Use KOH instead of NaOH (potassium salts are sometimes less soapy).

  • Fix: Filter the biphasic mixture through a pad of Celite; emulsions are often stabilized by microscopic palladium black particles.

Q2: My product contains trace palladium (grey color). How do I remove it? A: Standard extraction rarely removes all Pd.[1]

  • Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) to the organic solution before the final concentration step. Stir for 30 minutes and filter.

Q3: Can I prevent the homocoupling in the first place? A: Prevention is better than cure.

  • Boronic Acid Homocoupling: Caused by oxygen.[1][3][4] Ensure rigorous degassing (sparging with Argon for 20 mins) before adding the catalyst.[1]

  • Halide Homocoupling: Often caused by disproportionation of the catalyst. Use a slight excess of the boronic acid (1.1 equiv) and ensure the base is fully dissolved/suspended.

References

  • Suzuki-Miyaura Coupling Mechanisms & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purification of Carboxylic Acids

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter on Workup and Purification).[1][4] Link

  • Homocoupling in Suzuki Reactions

    • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Chromatography of Acids

    • Reich, H. J. (2017). Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison.[1] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 4-Isopropylbiphenyl-2-carboxylic acid

An Application Scientist's Guide to the ¹H NMR Analysis of 4-Isopropylbiphenyl-2-carboxylic Acid: A Comparative Approach For researchers and professionals in drug development, the unambiguous structural confirmation of n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the ¹H NMR Analysis of 4-Isopropylbiphenyl-2-carboxylic Acid: A Comparative Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 4-Isopropylbiphenyl-2-carboxylic acid serves as a pertinent example of a molecule with distinct structural features—a substituted biphenyl core, an isopropyl group, and a carboxylic acid moiety—that present both challenges and opportunities for characterization. Biphenyl derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically significant compounds.[1]

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 4-Isopropylbiphenyl-2-carboxylic acid. As no definitive published spectrum is readily available, we will deduce the spectrum from first principles, explaining the chemical causality behind the predicted shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with other common analytical techniques, providing a holistic view of its role in modern chemical analysis.

Part 1: Deconstructing the Predicted ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing its hydrogen nuclei.[2] For 4-Isopropylbiphenyl-2-carboxylic acid, we can dissect the molecule into four distinct proton environments: the carboxylic acid proton, the isopropyl group protons, and the protons on each of the two aromatic rings.

The analysis is predicated on understanding that the chemical shift (δ) is influenced by the local electronic environment (shielding/deshielding), while the splitting pattern (multiplicity) is determined by the number of neighboring, non-equivalent protons.[2][3]

Predicted Proton Assignments

The structure below illustrates the non-equivalent protons requiring assignment. The presence of the bulky carboxylic acid group at the 2-position significantly restricts rotation around the C-C bond connecting the two phenyl rings. This rotational barrier (atropisomerism) can make protons on one ring feel the magnetic environment of the other, leading to more complex spectra.

Caption: Structure of 4-Isopropylbiphenyl-2-carboxylic acid with proton labels.

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale
(a) -COOH10.0 - 13.0Broad singlet (br s)1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.[4][5]
(b) -CH(CH₃)₂2.9 - 3.2Septet (sept)1HThis methine proton is coupled to six equivalent methyl protons (n+1=7). It is deshielded by the adjacent aromatic ring.[6]
(c) -CH(CH₃)₂~1.25Doublet (d)6HThe six methyl protons are coupled to the single methine proton (n+1=2). Due to restricted rotation, these two methyl groups could be diastereotopic, potentially appearing as two distinct doublets.[7]
(d-i) Aromatic7.2 - 8.2Multiplets (m)7HThese protons reside in a complex region. Protons ortho to the carboxylic acid (H-3) or the other phenyl ring (H-3', H-5') will be the most deshielded. The signals will be complex multiplets due to overlapping ortho, meta, and para couplings.[8][9]

Part 2: Experimental Protocol for Data Acquisition

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A meticulously prepared sample ensures high resolution and minimizes artifacts that could obscure crucial information.

Step-by-Step ¹H NMR Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of 4-Isopropylbiphenyl-2-carboxylic acid into a clean, dry vial.[10][11] This quantity is sufficient for a standard high-field NMR spectrometer to obtain a high-quality spectrum in a few minutes.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[12]

    • Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent peaks from overwhelming the analyte signals.[11] The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.[12]

    • Choice: CDCl₃ is a good first choice for many organic molecules. However, if solubility is an issue or to better observe the carboxylic acid proton (which exchanges less readily in DMSO), DMSO-d₆ is an excellent alternative.

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube.

    • Causality: TMS is the universally accepted internal reference for ¹H NMR, with its protons defined as 0.0 ppm.[6][13] It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the homogeneity of the magnetic field before data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter standard 4. Add Internal Standard (TMS) filter->standard insert 5. Insert into Spectrometer standard->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire FID lock_shim->acquire process 8. Fourier Transform & Process Data acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. Each method provides a unique and often complementary piece of the structural puzzle.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Precise proton environment, connectivity (J-coupling), relative proton count (integration), stereochemistry.Unambiguously confirms the presence and connectivity of isopropyl and aromatic groups. Essential for determining isomeric purity.Can have overlapping signals in the aromatic region, potentially requiring 2D techniques for full assignment.
¹³C NMR Number of unique carbon environments, types of carbons (aliphatic, aromatic, carbonyl).Confirms the total number of carbons and the presence of the key carboxylic acid carbonyl carbon (δ ~165-185 ppm).[4]Inherently low sensitivity requiring more sample or longer acquisition times. Provides no information on proton count.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Provides definitive confirmation of the molecular weight (240.30 g/mol ).[14] Fragmentation can help confirm the biphenyl and isopropyl substructures.Does not distinguish between isomers (e.g., 3'-isopropyl vs 4'-isopropyl). Provides no information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Clearly shows a very broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid.[4]Provides no detailed information on the carbon-hydrogen framework. It is a confirmation tool, not a primary structure elucidation technique.
HPLC/UPLC Purity assessment, quantification.Excellent for determining the purity of the sample and separating it from starting materials or byproducts.Provides no structural information beyond a retention time and UV absorbance profile.

Part 4: The Role of Advanced NMR for Unambiguous Assignment

For complex regions of the spectrum, such as the aromatic region of 4-Isopropylbiphenyl-2-carboxylic acid, one-dimensional ¹H NMR may not be sufficient for a complete and unambiguous assignment. In these cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would create cross-peaks between adjacent protons on the aromatic rings (e.g., H-3 with H-4) and definitively link the isopropyl methine proton (b) with the methyl protons (c).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly powerful for this molecule. A NOESY spectrum would be expected to show a correlation between the carboxylic acid proton (a) and the proton at the H-3 position, as well as between protons on the two different phenyl rings, confirming the biphenyl structure and providing insight into the preferred conformation.

Caption: Expected key Nuclear Overhauser Effect (NOE) correlations.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Isopropylbiphenyl-2-carboxylic acid. It provides a wealth of information unmatched by any other single technique, detailing the precise arrangement of atoms and the relative number of protons in each chemical environment. While challenges like signal overlap in the aromatic region exist, they can be overcome with advanced 2D NMR methods. For complete and rigorous characterization, a synergistic approach is recommended, using Mass Spectrometry to confirm molecular weight, IR spectroscopy to verify functional groups, and chromatography to assess purity. This multi-faceted analytical strategy, with ¹H NMR at its core, ensures the scientific integrity required for research and drug development.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry facility website.
  • Emwas, A. H., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(6), 1007-1020. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link][10]

  • Mesbah Energy. (2021, April 18). Basics of NMR: Sample preparation and analysis of NMR analysis data.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from a relevant university chemistry facility website.[12]

  • Royal Society of Chemistry. (2013). Supplementary Information for "Click" dendrimers as efficient nanoreactors in aqueous solvent. Chemical Communications. Retrieved from a relevant RSC publication.[15]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][9]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link][6]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • University of Potsdam. (n.d.). 1H NMR Spectroscopy.
  • Sorensen, T. S. (1966). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 44(12), 1483-1485. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylbiphenyl. PubChem Compound Database. Retrieved from [Link]

  • Rasul, G., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 193-198.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link][2]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][17]

  • University of Michigan. (n.d.). 1H NMR chemical shift ppm table. Retrieved from a relevant university chemistry department resource page.
  • International Journal of Advanced Mechanical and Thermal Engineering. (2020). Synthesis, Characterization and Screening of Substituted 4-Biphenyl Acétamides Against Fusarium-udum. ijamtes, 2(1).
  • Scientific Research Journals. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Chemical & Pharmaceutical Research.
  • ResearchGate. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls.
  • PubChemLite. (n.d.). Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester (C17H16O4). Retrieved from [Link]

  • Allied Academies. (n.d.). SYNTHESIS CHARACTERIZATION OF 1-SUBSTITUTED BIPHENYL DERIVATIVES AS ANTI- OXIDANT AGENTS.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian J. Green Chem.
  • Journal of the Indian Chemical Society. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society, 90, 567-581.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data.
  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

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Comparative

A Comparative Guide to the Crystal Structure Analysis of Biphenyl Carboxylic Acids: A Case Study Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of biphenyl carboxylic acid derivatives, a class of compounds with significant therapeutic potential.[1] Due to the current unavailability of public crystallographic data for 4-Isopropylbiphenyl-2-carboxylic acid (CAS: 84392-25-6)[2][3], this guide will use the structurally related compound, 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester , as a primary example to illustrate the experimental workflow and data analysis. This approach allows for a detailed exploration of the techniques and comparative insights relevant to the broader class of biphenyl carboxylic acids.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives form the structural core of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The three-dimensional arrangement of atoms within the crystal lattice, including intermolecular interactions, profoundly influences the physicochemical properties of these compounds, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SCXRD) analysis is an indispensable tool in the rational design and development of new drug candidates based on this scaffold.[4]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of the crystallographic model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification Crude Product solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method Selection solvent_screening->crystallization_method crystal_growth Single Crystal Growth crystallization_method->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Structure validation->final_structure Final Crystallographic Model

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Purification

The synthesis of biphenyl carboxylic acids is often achieved through Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[1] For a hypothetical synthesis of 4-Isopropylbiphenyl-2-carboxylic acid, one could envision the coupling of a suitable boronic acid with a bromo-benzoic acid derivative.

Illustrative Synthesis of a Biphenyl Carboxylic Acid Derivative:

A general procedure involves the reaction of a substituted bromobenzoic acid with an arylboronic acid in the presence of a palladium catalyst and a base.[1]

Protocol:

  • Combine the bromobenzoic acid derivative (1.0 eq.), the corresponding arylboronic acid (1.0-1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.) in a reaction vessel.

  • Add a suitable solvent system, for instance, a mixture of 1,4-dioxane and water.

  • Degas the mixture with an inert gas (e.g., argon) for 15-30 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Acidify the aqueous layer to precipitate the carboxylic acid.

  • Collect the crude product by filtration and purify it, typically by recrystallization, to a purity of >95% before attempting crystallization for SCXRD.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation. This method is straightforward but may not always yield the best quality crystals.[5]

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution induces crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

Protocol for Crystallization of a Biphenyl Carboxylic Acid:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Dissolution: Dissolve the compound in a minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, refrigeration may be necessary. Slow cooling is crucial for the growth of large, well-ordered crystals.[6]

  • Crystal Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor.

For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, single crystals suitable for X-ray diffraction were grown from pure ethanol at room temperature.[7]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[8]

Protocol for SCXRD Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[8]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

Structural Analysis and Comparison

The processed diffraction data allows for the determination of the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure of 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester

The crystal structure of 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester provides valuable insights into the packing of a related biphenyl-2-carboxylic acid derivative.[9]

Crystallographic Parameter4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester[9]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2360(9)
b (Å)14.1980(10)
c (Å)13.1330(14)
β (°)105.843(3)
Volume (ų)1658.5(3)
Z4
Comparative Analysis with Other Biphenyl Carboxylic Acid Derivatives

A comparison with other structurally characterized biphenyl carboxylic acid derivatives reveals common structural motifs and highlights the influence of different substituents on the crystal packing.

CompoundDihedral Angle between Phenyl Rings (°)Hydrogen Bonding Motif
Biphenyl-2-carboxylic acid46.5(2) - 52.5(2)Cyclic hydrogen-bonded dimers[10]
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid26.09(4)Inversion dimers linked by O-H···O hydrogen bonds[7]

The dihedral angle between the two phenyl rings is a key structural parameter in biphenyl derivatives, influencing the overall molecular conformation. In biphenyl-2-carboxylic acid, this angle ranges from 46.5° to 52.5°.[10] In the more sterically hindered 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this angle is smaller at 26.09°.[7]

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of carboxylic acids. Biphenyl carboxylic acids typically form hydrogen-bonded dimers, which can be either cyclic or form extended chains.[7][10]

Caption: Schematic of a typical hydrogen-bonded carboxylic acid dimer.

Conclusion

While the specific crystal structure of 4-Isopropylbiphenyl-2-carboxylic acid remains to be determined, this guide provides a comprehensive framework for its analysis based on established methodologies and comparative data from related compounds. The synthesis via Suzuki-Miyaura coupling, followed by careful crystallization and single-crystal X-ray diffraction, would be the standard approach. The resulting structural data would be invaluable for understanding its solid-state properties and for guiding the development of new therapeutic agents based on the biphenyl carboxylic acid scaffold. The principles and protocols outlined herein are broadly applicable to the characterization of other small molecule drug candidates.

References

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(6), 795–798. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 22, 2026, from [Link]

  • Radhika, S., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData, 7(5). [Link]

  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23503, 4-Isopropylbiphenyl. Retrieved February 22, 2026, from [Link].

  • Naveen, S., et al. (2006). Crystal Structure of a Bioactive 4-Bromomethyl-biphenyl-2-carboxylic Acid tert-Butyl Ester. Analytical Sciences: X-ray Structure Analysis Online, 22(7), x179-x180. [Link]

  • University of Missouri–Kansas City. (2006). 1. Crystallization. Retrieved February 22, 2026, from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102359058, [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. Retrieved February 22, 2026, from [Link].

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved February 22, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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